molecular formula C18H23F3N2O3 B3983249 1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one

1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one

Cat. No.: B3983249
M. Wt: 372.4 g/mol
InChI Key: AYNDFODPAOWQJC-UHFFFAOYSA-N
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Description

1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one is a complex organic compound that features a pyrazole ring substituted with a butyl group, a hydroxyl group, and a trifluoromethyl group. This compound also contains a phenoxyethanone moiety with dimethyl substitutions. The presence of these functional groups makes it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the butyl group: This can be done via alkylation reactions using butyl halides in the presence of a base.

    Formation of the phenoxyethanone moiety: This involves the reaction of phenol derivatives with ethyl chloroacetate followed by hydrolysis and subsequent Friedel-Crafts acylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, or H2O2 in acidic or basic medium.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins that are involved in various biological processes.

    Pathways: Modulation of signaling pathways, inhibition of enzyme activity, and interaction with cellular receptors.

Comparison with Similar Compounds

  • 1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one
  • This compound

Properties

IUPAC Name

1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(3,5-dimethylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N2O3/c1-4-5-6-14-10-17(25,18(19,20)21)23(22-14)16(24)11-26-15-8-12(2)7-13(3)9-15/h7-9,25H,4-6,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNDFODPAOWQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN(C(C1)(C(F)(F)F)O)C(=O)COC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one
Reactant of Route 2
1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one
Reactant of Route 4
1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one
Reactant of Route 5
1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one
Reactant of Route 6
1-[3-Butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-(3,5-dimethylphenoxy)ethan-1-one

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